molecular formula C9H8N2O3 B13199692 7-Hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one

7-Hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one

Cat. No.: B13199692
M. Wt: 192.17 g/mol
InChI Key: BUXJDMKYICCKGV-UHFFFAOYSA-N
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Description

7-Hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazinone core substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 7 and 6, respectively. Its molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol (calculated).

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

7-hydroxy-6-methoxy-2H-phthalazin-1-one

InChI

InChI=1S/C9H8N2O3/c1-14-8-2-5-4-10-11-9(13)6(5)3-7(8)12/h2-4,12H,1H3,(H,11,13)

InChI Key

BUXJDMKYICCKGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NNC2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one involves several steps, typically starting with the appropriate phthalazinone derivatives. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions may produce various substituted phthalazinone compounds .

Scientific Research Applications

7-Hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and signaling pathways involved in inflammation and microbial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-Hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one with structurally related dihydrophthalazinones:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 6-OCH₃, 7-OH C₉H₈N₂O₃ 192.17 Potential pharmaceutical intermediate; high polarity due to -OH/-OCH₃
4-Chloro-1,2-dihydrophthalazin-1-one 4-Cl C₈H₅ClN₂O 180.58 Higher lipophilicity; used in crystallography studies
8-Methoxy-4-methyl-1,2-dihydrophthalazin-1-one 8-OCH₃, 4-CH₃ C₁₀H₁₀N₂O₂ 190.20 Enhanced stability from methyl group; synthetic intermediate
6,7-Dimethoxy-1,2-dihydrophthalazin-1-one 6-OCH₃, 7-OCH₃ C₁₀H₁₀N₂O₃ 206.20 Lower solubility than hydroxy analogs; used in ligand design
2-Phenyl-1,2-dihydrophthalazin-1-one 2-Ph (phenyl substitution) C₁₄H₁₀N₂O 222.24 Aromatic interactions; explored in organic electronics

Structural and Functional Differences

  • Substituent Effects: Electron-Donating Groups: Methoxy (-OCH₃) in 7-Hydroxy-6-methoxy- and 6,7-dimethoxy derivatives increases electron density, enhancing resonance stabilization but reducing solubility compared to hydroxyl groups . Lipophilicity: Chloro (4-Cl) and phenyl (2-Ph) substituents increase lipophilicity, favoring membrane permeability in drug candidates .

Biological Activity

7-Hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one is an intriguing compound with potential biological activities that have garnered attention in recent research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant studies.

Before delving into its biological activities, it is essential to understand the chemical characteristics of this compound:

Property Details
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.22 g/mol
IUPAC Name This compound
InChI Key JVLRCRHPMNBMTB-UHFFFAOYSA-N
Canonical SMILES CCN1C(=O)C2=CC(=C(C=C2C=N1)O)OC

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : The compound demonstrated effective inhibition against MRSA, a critical pathogen in healthcare settings.

The proposed mechanism of action for this compound involves interaction with specific biological targets. The hydroxy and methoxy groups may facilitate binding to enzymes or receptors, leading to its observed antimicrobial effects. This interaction could disrupt critical cellular processes in pathogens.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against ESKAPE pathogens. The results indicated that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various strains.

Study 2: Structure-Activity Relationship

Another research focused on the structure-activity relationship (SAR) of related compounds. It was found that modifications in the hydroxyl and methoxy groups significantly influenced the biological activity. The study concluded that retaining these functional groups is crucial for maintaining antimicrobial potency.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparative analysis was conducted with structurally similar compounds:

Compound Activity MIC (µg/mL)
This compoundAntibacterial8 - 32
2-Ethyl-6-hydroxy-7-methoxyphthalazinModerate antibacterial16 - 64
4-Hydroxy-2-quinoloneAntifungal>64

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